molecular formula C10H7ClFN3 B1417243 6-chloro-N-(4-fluorophenyl)pyridazin-3-amine CAS No. 1094423-93-4

6-chloro-N-(4-fluorophenyl)pyridazin-3-amine

Cat. No. B1417243
CAS RN: 1094423-93-4
M. Wt: 223.63 g/mol
InChI Key: UVVVTPYVJRKXIV-UHFFFAOYSA-N
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Description

“6-chloro-N-(4-fluorophenyl)pyridazin-3-amine” is a synthetic organic compound with potential applications in several fields of research and industry. It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .


Synthesis Analysis

The synthesis of pyridazine derivatives, including “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine” is represented by the InChI code 1S/C10H7ClFN3/c12-10-5-6-11(16-15-10)14-7-8-1-3-9(13)4-2-8/h1-6H,7H2,(H,14,16) .


Chemical Reactions Analysis

Pyridazine derivatives, including “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine”, have been synthesized using different methods of cyclization, leading to several hitherto unknown biheterocyclic compounds . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .

Scientific Research Applications

Synthesis and Structural Characterization

Synthetic Pathways and Derivatives

A notable approach in the synthesis of pyridazinone derivatives involves the conversion of halogenated pyridazines with aromatic amines, leading to the formation of new 3-aminoaryl pyridazines. This method, as described by Alonazy, Al-Hazimi, and Korraa (2009), showcases the versatility of pyridazinone scaffolds in generating compounds with potential antimicrobial activities, although their initial screenings were mostly negative (Alonazy, Al-Hazimi, & Korraa, 2009). Similarly, Pattison et al. (2009) explored polysubstituted pyridazinones through sequential nucleophilic substitution reactions, highlighting the scaffold's utility in drug discovery and the regioselectivity of nucleophilic substitution which can vary based on the nucleophile and substituent attached (Pattison et al., 2009).

Biological Activities and Applications

Kamble et al. (2015) synthesized new derivatives of pyridazinone and evaluated their anticancer, antiangiogenic, and antioxidant activities. Certain derivatives showed inhibitory activity against human cancer cell lines and potent antiangiogenic activity, indicating the potential therapeutic value of these compounds (Kamble et al., 2015).

Advanced Synthesis Techniques

Sallam et al. (2021) presented the synthesis, structure analysis, and characterization of triazole pyridazine derivatives, employing Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. This study not only elucidates the structural aspects of these compounds but also explores their intermolecular interactions, providing insights into their potential applications in medicinal chemistry (Sallam et al., 2021).

Future Directions

Pyridazines, including “6-chloro-N-(4-fluorophenyl)pyridazin-3-amine”, are of enormous interest, first of all, because of their biological activity . Particular attention is given to the application of some pyridazine derivatives as pharmaceuticals, optical materials, and ligands for catalysis .

properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVVTPYVJRKXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(4-fluorophenyl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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